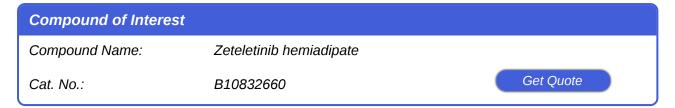


# Application Notes and Protocols for Zeteletinib Hemiadipate in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Zeteletinib hemiadipate** (formerly known as BOS-172738 and DS-5010), a potent and selective RET kinase inhibitor, in preclinical xenograft mouse models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Zeteletinib in various cancer models harboring RET alterations.

## Introduction

**Zeteletinib hemiadipate** is an orally bioavailable small-molecule inhibitor targeting wild-type, mutated, and fusion-product forms of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] Dysregulation of the RET signaling pathway is a known oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[4][5][6][7] Zeteletinib has demonstrated potent and selective inhibition of RET, with nanomolar potency and over 300-fold selectivity against VEGFR2.[2][3] Preclinical studies in various xenograft models have shown significant antitumor activity, including tumor regression.[1][2][3]

## **Mechanism of Action and Signaling Pathway**

Zeteletinib exerts its antitumor effect by inhibiting the kinase activity of RET. In cancer, constitutively active RET, due to mutations or gene fusions, leads to the activation of several



downstream signaling pathways that promote cell proliferation, survival, and differentiation.[8] [9][10] The primary signaling cascades activated by oncogenic RET include:

- RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.
- PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.
- JAK/STAT Pathway: Involved in cell survival and proliferation.
- PLCy Pathway: Contributes to cell growth and differentiation.

By inhibiting RET, Zeteletinib effectively blocks these downstream signals, leading to the suppression of tumor growth.

Zeteletinib inhibits the RET signaling pathway and downstream oncogenic signals.

## **Data Presentation: In Vivo Efficacy of Zeteletinib**

The antitumor activity of Zeteletinib has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The following tables summarize the key findings from these preclinical studies.

Table 1: Efficacy of Zeteletinib in Patient-Derived Xenograft (PDX) Models[1][2]



PDX Model	Cancer Type	RET Alteration	Zeteletinib Dose	Outcome
CR2518	Colorectal	CCDC6-RET	30 mg/kg	Potent and durable tumor regression
CR1520	Colorectal	NCOA4-RET	30 mg/kg	Potent and durable tumor regression
CR2545	Colorectal	CCDC6-RET (V804M)	30 mg/kg	Potent and durable tumor regression
CTG-0838	NSCLC	KIF5B-RET	30 mg/kg	Potent and durable tumor regression

Table 2: Efficacy of Zeteletinib in Cell Line-Derived Xenograft (CDX) Models[3]

Cell Line	Cancer Type	RET Alteration	Zeteletinib Dose	Outcome
Ba/F3-RET	Pro-B cell	RET fusion	10 mg/kg twice daily (bid)	Tumor regression
LC2/ad	NSCLC	CCDC6-RET	1 mg/kg thrice daily (tid)	Tumor regression

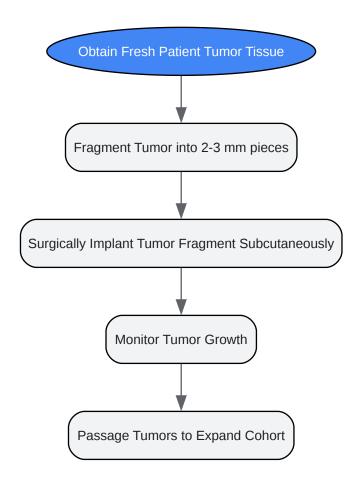
## **Experimental Protocols**

The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the in vivo efficacy of Zeteletinib. These protocols are synthesized from established methodologies in the field.

# Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models



This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.



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Workflow for establishing Patient-Derived Xenograft (PDX) models.

#### Materials:

- Fresh patient tumor tissue
- Immunodeficient mice (e.g., NOD/SCID, NSG)
- Surgical instruments (scalpels, forceps)
- Matrigel (optional)
- Anesthesia (e.g., isoflurane)



#### Analgesics

#### Procedure:

- Animal Preparation: Acclimatize immunodeficient mice for at least one week before any procedures. Maintain them in a specific pathogen-free (SPF) environment.
- Tumor Tissue Preparation:
  - Obtain fresh, sterile patient tumor tissue immediately after surgical resection.
  - In a sterile biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
  - Remove any necrotic or fatty tissue.
  - Cut the tumor into small fragments of approximately 2-3 mm<sup>3</sup>.
- Surgical Implantation:
  - Anesthetize the mouse using a calibrated vaporizer with isoflurane.
  - Shave and sterilize the implantation site (typically the flank).
  - Make a small incision (approximately 5 mm) in the skin.
  - Create a subcutaneous pocket using blunt dissection.
  - (Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
  - Place a single tumor fragment into the subcutaneous pocket.
  - Close the incision with surgical clips or sutures.
- Post-Operative Care:
  - Administer analgesics as per institutional guidelines.
  - Monitor the mice daily for signs of distress or infection.



#### • Tumor Growth Monitoring:

- Once tumors become palpable, measure their dimensions (length and width) with calipers
  2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

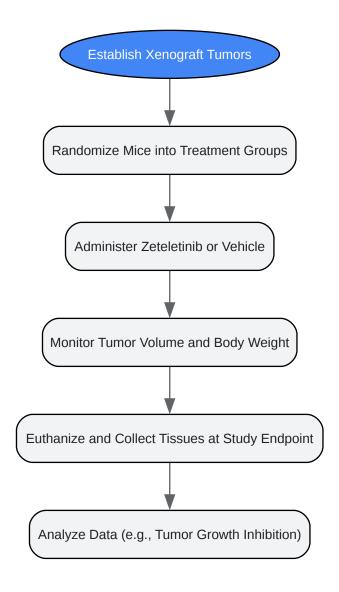
#### · Passaging:

- When tumors reach a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically remove the tumor.
- Repeat steps 2 and 3 to implant tumor fragments into new recipient mice to expand the cohort for efficacy studies.

# Protocol 2: Efficacy Study of Zeteletinib in Established Xenograft Models

This protocol describes the procedure for treating tumor-bearing mice with Zeteletinib and evaluating its antitumor effects.





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Workflow for conducting an in vivo efficacy study with Zeteletinib.

#### Materials:

- Mice with established xenograft tumors (CDX or PDX)
- Zeteletinib hemiadipate
- Vehicle solution (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Calipers



#### Analytical balance

#### Procedure:

- Tumor Establishment and Randomization:
  - Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
  - Ensure that the average tumor volume is similar across all groups.
- Drug Preparation and Administration:
  - Prepare a homogenous suspension of Zeteletinib hemiadipate in the vehicle at the desired concentrations (e.g., 1, 10, 30 mg/kg).
  - Administer Zeteletinib or vehicle to the mice via oral gavage at the specified dosing schedule (e.g., once daily, twice daily).
- Monitoring:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
- Study Endpoint and Tissue Collection:
  - The study may be terminated when tumors in the control group reach a specific size (e.g.,
    2000 mm³) or after a predetermined treatment duration.
  - At the endpoint, euthanize the mice according to institutional guidelines.
  - Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
- Data Analysis:



- Calculate the mean tumor volume for each group at each time point.
- Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x
  100.

### Conclusion

**Zeteletinib hemiadipate** has demonstrated significant preclinical antitumor activity in xenograft models of cancers with RET alterations. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this targeted agent. Careful selection of appropriate xenograft models and adherence to rigorous experimental design are crucial for obtaining reliable and translatable results.

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